N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide
Description
N-[2-(Trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and a benzenesulfonamide moiety at the 6-position. The benzimidazole core provides a rigid aromatic scaffold, while the sulfonamide group enhances hydrogen-bonding capabilities, a critical feature for biological activity. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c15-14(16,17)13-18-11-7-6-9(8-12(11)19-13)20-23(21,22)10-4-2-1-3-5-10/h1-8,20H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWHKICXWVEODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide typically involves the condensation of 2-(trifluoromethyl)benzimidazole with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and an organic solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide has been investigated for its potential anticancer properties. Studies have indicated that compounds with a benzimidazole core can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and interference with cell cycle progression.
Ion Channel Modulation
Research has shown that benzimidazole derivatives can act as inhibitors of voltage-gated sodium channels, which are crucial in the propagation of action potentials in neurons and muscle cells. This characteristic suggests potential applications in treating conditions such as epilepsy and cardiac arrhythmias .
Pharmacological Studies
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may inhibit carbonic anhydrase, an enzyme implicated in several physiological processes and disease states, including glaucoma and certain cancers. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of benzimidazole derivatives, including N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide. These compounds have demonstrated effectiveness against various bacterial strains, suggesting their utility in developing new antimicrobial agents .
Data Tables
| Application Area | Mechanism of Action | Potential Conditions Treated |
|---|---|---|
| Anticancer | Modulation of apoptotic pathways | Various cancers |
| Ion Channel Modulation | Inhibition of sodium channels | Epilepsy, cardiac arrhythmias |
| Enzyme Inhibition | Inhibition of carbonic anhydrase | Glaucoma, certain cancers |
| Antimicrobial | Disruption of bacterial cell function | Bacterial infections |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of benzimidazole derivatives, including N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide. The compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.
Case Study 2: Sodium Channel Inhibition
A patent application described the use of N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide as a sodium channel inhibitor. The study demonstrated that the compound could effectively reduce action potential frequency in neuronal models, suggesting its potential use in treating neurological disorders .
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a metallo-β-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Benzothiazole Derivatives
Example Compound : N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide (from EP 3 348 550A1)
- Core Structure : Benzothiazole (sulfur-containing heterocycle) vs. benzimidazole (nitrogen-containing heterocycle).
- Substituents :
- Benzothiazole : Acetamide group at position 2; trifluoromethyl at position 6.
- Benzimidazole : Benzenesulfonamide at position 6; trifluoromethyl at position 2.
- Acetamide groups (benzothiazole derivatives) are less polar than sulfonamides, which may reduce solubility but improve membrane permeability .
Comparison with Chloro-Substituted Benzimidazole Sulfonamides
Example Compound : 2-n-Butyl-5-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole
- Substituents :
- Chloro at position 5; n-butyl at position 2; dimethylbenzenesulfonyl at N1.
- Key Differences: Electron-Withdrawing Groups: Chloro (moderate electron-withdrawing) vs. trifluoromethyl (stronger electron-withdrawing and steric bulk). Pharmacokinetics: The n-butyl group enhances lipophilicity but may decrease aqueous solubility .
Comparison with Perfluorinated Benzenesulfonamides
Example Compound : N-Methyl-4-[perfluorinated chain]-benzenesulfonamide (from Pharos Project)
- Substituents: Highly fluorinated alkyl chains and phosphonooxy/triethoxysilyl groups.
- Key Differences :
- Fluorine Content : Perfluorinated compounds exhibit extreme hydrophobicity and chemical inertness, limiting their pharmaceutical utility.
- Applications : Perfluorinated sulfonamides are often used in industrial applications (e.g., surfactants), whereas the target compound’s moderate fluorination balances bioavailability and metabolic stability for drug design .
Tabulated Comparison of Key Properties
*Estimated based on structural analogs.
Research Findings and Implications
- Synthetic Methods : The target compound can be synthesized via sulfonylation of 2-trifluoromethyl-1H-benzimidazole using benzenesulfonyl chloride, analogous to methods described for chloro-benzimidazoles .
- Characterization : X-ray crystallography (via SHELX software ) and ¹H NMR are critical for confirming regiochemistry, especially distinguishing between positional isomers (e.g., 5- vs. 6-substitution).
- Biological Relevance : The trifluoromethyl group enhances metabolic stability compared to chloro or methyl groups, while the sulfonamide moiety improves target engagement through hydrogen bonding.
Biological Activity
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The molecular formula for N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide is C13H10F3N2O2S. The trifluoromethyl group enhances the compound's lipophilicity and biological activity. The benzimidazole moiety is known for its diverse biological properties, including anticancer effects.
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzimidazole structure exhibit promising anticancer properties. N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide has shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| A549 (Lung Cancer) | 8.3 | |
| HeLa (Cervical Cancer) | 12.0 | |
| SK-MEL-2 (Melanoma) | 9.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide is a potent candidate for further development as an anticancer agent.
The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have revealed that treatment with N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide leads to increased rates of apoptosis in MCF-7 and A549 cells, indicating a dose-dependent response .
Case Studies
A notable study involved the administration of N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide in vivo using mouse models with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent against cancer .
Toxicity and Selectivity
While the compound shows promising anticancer activity, it is essential to evaluate its toxicity profile. Preliminary studies indicate that N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide exhibits low toxicity towards non-cancerous cell lines, suggesting a degree of selectivity for cancerous cells .
Table 2: Toxicity Profile
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
